N-Acetyl-D-glucosamine 6-phosphate

Enzymology Metabolic Engineering Antimicrobial Target Validation

N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P; CAS 18191-20-3) is a phosphorylated amino sugar monosaccharide. It functions as a pivotal branch-point intermediate in amino sugar metabolism, connecting chitin degradation and N-acetylglucosamine salvage to central carbon metabolism, glycolysis, and the biosynthesis of essential cell wall components.

Molecular Formula C8H16NO9P
Molecular Weight 301.19 g/mol
CAS No. 18191-20-3
Cat. No. B3067858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-glucosamine 6-phosphate
CAS18191-20-3
SynonymsGlcNAc6P
N-acetylglucosamine 6-phosphate
Molecular FormulaC8H16NO9P
Molecular Weight301.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O
InChIInChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5-,6-,7-,8?/m1/s1
InChIKeyBRGMHAYQAZFZDJ-RTRLPJTCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-glucosamine 6-phosphate (CAS 18191-20-3): Metabolic Branch-Point Intermediate and Essential Biosynthetic Precursor


N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P; CAS 18191-20-3) is a phosphorylated amino sugar monosaccharide. It functions as a pivotal branch-point intermediate in amino sugar metabolism, connecting chitin degradation and N-acetylglucosamine salvage to central carbon metabolism, glycolysis, and the biosynthesis of essential cell wall components [1]. It is synthesized from N-acetyl-D-glucosamine via an ATP-dependent kinase and serves as the direct substrate for the deacetylase NagA to produce glucosamine-6-phosphate (GlcN-6P) or is converted via a mutase to GlcNAc-1P, the immediate precursor for the activated sugar nucleotide UDP-GlcNAc [2][3]. Unlike its non-phosphorylated precursor, GlcNAc-6P is the intracellular form that directly interfaces with regulatory enzymes and metabolic pathways.

Why Generic Substitution Fails: Critical Functional Distinctions of N-Acetyl-D-glucosamine 6-phosphate for Experimental Fidelity


Procuring the correct amino sugar phosphate is critical for experimental reproducibility because structurally similar compounds occupy distinct, non-interchangeable positions in metabolic networks and exhibit divergent kinetic and regulatory properties. N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) cannot be replaced by its non-phosphorylated precursor (GlcNAc) in enzymatic assays or cell-free systems that require the 6-phosphorylated state for substrate recognition, as seen with NagA and phosphoacetylglucosamine mutase [1][2]. Similarly, substituting GlcNAc-6P with its deacetylated counterpart, glucosamine-6-phosphate (GlcN-6P), leads to fundamentally different experimental outcomes, including opposing allosteric effects on key enzymes like glucosamine-6-phosphate deaminase (NagB) and the induction of different transcriptional programs [3]. The evidence below quantifies these distinctions to guide precise scientific selection.

Quantitative Procurement Evidence: How N-Acetyl-D-glucosamine 6-phosphate (18191-20-3) Differentiates from Closest Analogs


Substrate Specificity and Kinetic Parameters for NagA Deacetylase: N-Acetyl-D-glucosamine 6-phosphate vs. Glucosamine 6-phosphate

The enzyme N-acetylglucosamine-6-phosphate deacetylase (NagA) exhibits absolute substrate specificity for N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) over its deacetylated product, glucosamine-6-phosphate (GlcN-6P). Kinetic studies on the Escherichia coli NagA enzyme demonstrate that GlcNAc-6P is the natural substrate, with catalytic activity dependent on a single divalent metal ion in the active site [1]. The enzyme cannot use GlcN-6P as a substrate to perform the reverse reaction, establishing a directional and chemically specific metabolic step [1].

Enzymology Metabolic Engineering Antimicrobial Target Validation

Intracellular Metabolite Pool Sizes: Differential Accumulation of N-Acetyl-D-glucosamine 6-phosphate vs. Glucosamine 6-phosphate on Various Carbon Sources

The intracellular concentration of N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) is dynamically regulated based on the available carbon source, distinguishing it from the accumulation profile of glucosamine-6-phosphate (GlcN-6P). In E. coli, growth on N-acetylglucosamine (GlcNAc) results in a 10- to 20-fold increase in the intracellular pools of both GlcNAc6P and GlcN6P compared to growth on glucose [1]. In stark contrast, growth on glucosamine (GlcN) produces a massive 100-fold increase in GlcN6P but only a slight increase in GlcNAc6P [1]. This demonstrates that the two 6-phospho derivatives are not metabolically equivalent and their intracellular ratios vary by an order of magnitude depending on the nutritional environment.

Metabolomics Bacterial Physiology Metabolic Flux Analysis

Allosteric Regulation of Glucosamine-6-phosphate Deaminase (NagB): Opposing Effects of N-Acetyl-D-glucosamine 6-phosphate vs. Glucosamine 6-phosphate

N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) acts as a specific allosteric activator of glucosamine-6-phosphate deaminase (NagB), a key regulatory enzyme at the branch point between amino sugar catabolism and glycolysis, whereas its deacetylated counterpart, glucosamine-6-phosphate (GlcN-6P), is the substrate for the enzyme [1]. This dual role for GlcNAc-6P is unique; it is not simply a precursor to GlcN-6P but an active regulatory molecule. Studies show that GlcNAc-6P is the inducing signal for the NagC repressor, thereby increasing expression of the nag operon, and it is the allosteric activator of NagB, enhancing the deamination of GlcN-6P to fructose-6-phosphate [2]. In contrast, GlcN-6P does not act as an allosteric activator for NagB; its role is as the direct substrate.

Enzyme Regulation Allostery Metabolic Control

Role in Restoring Antibiotic Resistance: N-Acetylglucosamine-6-phosphate Dependent Rescue in pgi Mutants vs. Other Carbon Sources

Supplementation with N-acetylglucosamine (GlcNAc), which is rapidly converted intracellularly to N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6P), uniquely rescues growth, restores wild-type β-lactam resistance, and recovers cellular morphology in a Vibrio cholerae pgi mutant exposed to glucose [1]. This rescue effect is specific to GlcNAc/GlcNAc-6P and is not observed with other carbon sources, including those from upper glycolysis, TCA cycle intermediates, or other cell wall precursors [1]. The mechanism involves GlcNAc-6P's role in providing the metabolic substrate to bypass a bottleneck at the GlmU enzyme, which is inhibited by accumulated sugar phosphates in the mutant, thereby restoring peptidoglycan and lipopolysaccharide biosynthesis [1].

Antibiotic Tolerance Microbial Physiology Peptidoglycan Biosynthesis

High-Impact Application Scenarios for N-Acetyl-D-glucosamine 6-phosphate (CAS 18191-20-3) Derived from Peer-Reviewed Evidence


Enzymology and Inhibitor Screening: Assay Development for NagA Deacetylase and GlmU Acetyltransferase

N-Acetyl-D-glucosamine 6-phosphate is the essential and specific substrate for developing high-throughput screening (HTS) assays targeting the enzymes NagA (deacetylase) and as a pathway metabolite for GlmU (acetyltransferase). As evidenced by Hall et al., NagA exhibits absolute substrate specificity for GlcNAc-6P, making this compound the sole choice for constructing activity assays to identify novel inhibitors of this enzyme, a potential target in antibiotic development [1]. Furthermore, in the context of understanding sugar phosphate toxicity on GlmU (Keller et al., 2024), GlcNAc-6P is the critical metabolic intermediate required to study and potentially bypass this pathway bottleneck [2].

Metabolomics and Flux Analysis: Quantification and Tracing in Amino Sugar Metabolism

As an analytical standard, GlcNAc-6P is indispensable for accurate quantification of intracellular amino sugar phosphate pools via LC-MS/MS or similar methods. The evidence from Alvarez-Añorve et al. (2016) demonstrates that GlcNAc-6P and its deacetylated form, GlcN-6P, exhibit divergent, condition-dependent accumulation patterns that differ by up to 100-fold [3]. Without an authentic standard for GlcNAc-6P, accurate identification and quantification in complex biological matrices is impossible, leading to flawed conclusions about metabolic flux and enzyme activity in engineered strains or under various physiological conditions.

Biosynthetic Pathway Engineering: Reconstitution of UDP-GlcNAc Synthesis in vitro or in vivo

For the cell-free or in vivo production of high-value glycosylated products (e.g., chitooligosaccharides, glycoproteins, or hyaluronic acid), N-Acetyl-D-glucosamine 6-phosphate is a critical intermediate. As shown by Raimi et al. (2017), GlcNAc-6P is the substrate for the phosphoacetylglucosamine mutase (AGM1), which converts it to GlcNAc-1P, the direct precursor to the universal glycosyl donor UDP-GlcNAc [4]. Procuring this specific 6-phosphate derivative is necessary for rebuilding the terminal steps of this pathway, as substituting with GlcN-6P would require an additional, potentially rate-limiting, acetylation step by GNA1 [5].

Investigating Antibiotic Tolerance and Persistence: Dissecting the Link Between Metabolism and Cell Envelope Integrity

The work by Keller et al. (2024) positions GlcNAc-6P as a key metabolite in the study of non-genetic antibiotic tolerance. Their findings show that the ability to produce GlcNAc-6P from exogenous GlcNAc is sufficient to rescue cell envelope defects and restore β-lactam resistance in metabolically compromised mutants [2]. Researchers investigating the metabolic underpinnings of antibiotic persistence or the development of adjuvant therapies that target metabolism can use GlcNAc-6P to probe the functionality of this specific metabolic branch, a role that cannot be fulfilled by other carbon sources or non-phosphorylated amino sugars.

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